molecular formula C8H16 B3271326 (1-METHYLBUTYL)CYCLOPROPANE CAS No. 5458-16-2

(1-METHYLBUTYL)CYCLOPROPANE

Cat. No.: B3271326
CAS No.: 5458-16-2
M. Wt: 112.21 g/mol
InChI Key: HDRPKFBKHPJRQK-UHFFFAOYSA-N
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Description

(1-METHYLBUTYL)CYCLOPROPANE is an organic compound with the molecular formula C8H16. It is a cycloalkane, characterized by a cyclopropane ring attached to a 1-methylbutyl group. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-METHYLBUTYL)CYCLOPROPANE typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-methylbutylmagnesium bromide with cyclopropylcarbinol under acidic conditions. Another approach involves the use of diazomethane and 1-methylbutyl chloride in the presence of a catalyst such as copper(I) chloride.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (1-METHYLBUTYL)CYCLOPROPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound to its corresponding alkanes.

    Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring, forming halocyclopropanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halocyclopropanes

Scientific Research Applications

(1-METHYLBUTYL)CYCLOPROPANE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclopropane derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-METHYLBUTYL)CYCLOPROPANE involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique chemical reactions, influencing biological pathways and processes. The compound’s effects are mediated through its binding to specific molecular targets, altering their activity and function.

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring cycloalkane.

    Cyclopentane: A five-membered ring cycloalkane.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness: (1-METHYLBUTYL)CYCLOPROPANE is unique due to the presence of the 1-methylbutyl group attached to the cyclopropane ring This structural feature imparts distinct chemical and physical properties, differentiating it from other cycloalkanes

Properties

IUPAC Name

pentan-2-ylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-4-7(2)8-5-6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRPKFBKHPJRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309838
Record name (1-Methylbutyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-16-2
Record name (1-Methylbutyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylbutylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-cyclopropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylbutyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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